

Preparing C-Laurdan Stock and Working Solutions for Membrane Analysis

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Compound of Interest

Compound Name: C-Laurdan

Cat. No.: B1263050

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe meticulously designed for the investigation of lipid bilayer properties. As a polarity-sensitive membrane probe, **C-Laurdan** is an invaluable tool for imaging lipid rafts and characterizing cell membrane fluidity.^{[1][2][3]} Its fluorescence emission spectrum shifts in response to the polarity of its environment, providing insights into the lipid packing and water content of the membrane.^[4] A key advantage of **C-Laurdan** over its predecessor, Laurdan, is its enhanced water solubility and photostability, attributed to the presence of a carboxyl group.^[4] This note provides detailed protocols for the preparation of **C-Laurdan** stock solutions and working concentrations for various applications, including live cell imaging and biophysical studies.

Core Principles

C-Laurdan's utility lies in its sensitivity to the local membrane environment. In more ordered, tightly packed lipid domains (liquid-ordered phase), there is lower water penetration, resulting in a blue-shifted fluorescence emission. Conversely, in less ordered, more fluid lipid domains (liquid-disordered phase), increased water exposure leads to a red-shifted emission. This

spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.

Data Presentation: C-Laurdan Properties and Solubility

The following tables summarize the key photophysical properties and solubility of **C-Laurdan**.

Table 1: Photophysical Properties of **C-Laurdan**

Property	Value	Reference
Molecular Weight	397.56 g/mol	
One-Photon Excitation Max (λ _{abs})	348 nm	
Two-Photon Excitation Max	780 nm	
Emission Max (λ _{em})	423 nm	
Extinction Coefficient (ε)	12,200 M ⁻¹ cm ⁻¹	
Quantum Yield (φ)	0.43	
Emission Color	Blue	

Table 2: Solubility of **C-Laurdan**

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Reference
Dimethylformamide (DMF)	39.76	100	
Dimethyl sulfoxide (DMSO)	7.95	20	
Ethanol	3.98	10	

Experimental Protocols

1. Preparation of **C-Laurdan** Stock Solution

This protocol describes the preparation of a concentrated **C-Laurdan** stock solution. It is crucial to use high-purity solvents and protect the solution from light to prevent degradation.

Materials:

- **C-Laurdan** powder
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Pipettes

Procedure:

- **Weighing:** Accurately weigh the desired amount of **C-Laurdan** powder in a suitable microcentrifuge tube or vial. Note: Always refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.
- **Solvent Addition:** Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 10 mM). DMF is often preferred due to the higher solubility of **C-Laurdan**.
- **Dissolution:** Vortex the solution thoroughly until the **C-Laurdan** powder is completely dissolved. Gentle warming may aid dissolution, but avoid excessive heat.
- **Aliquoting and Storage:** Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Always protect the solution from light.

2. Preparation of **C-Laurdan** Working Solution for Live Cell Imaging

This protocol outlines the dilution of the stock solution to a working concentration suitable for labeling live cells. The final concentration may need to be optimized depending on the cell type and experimental conditions.

Materials:

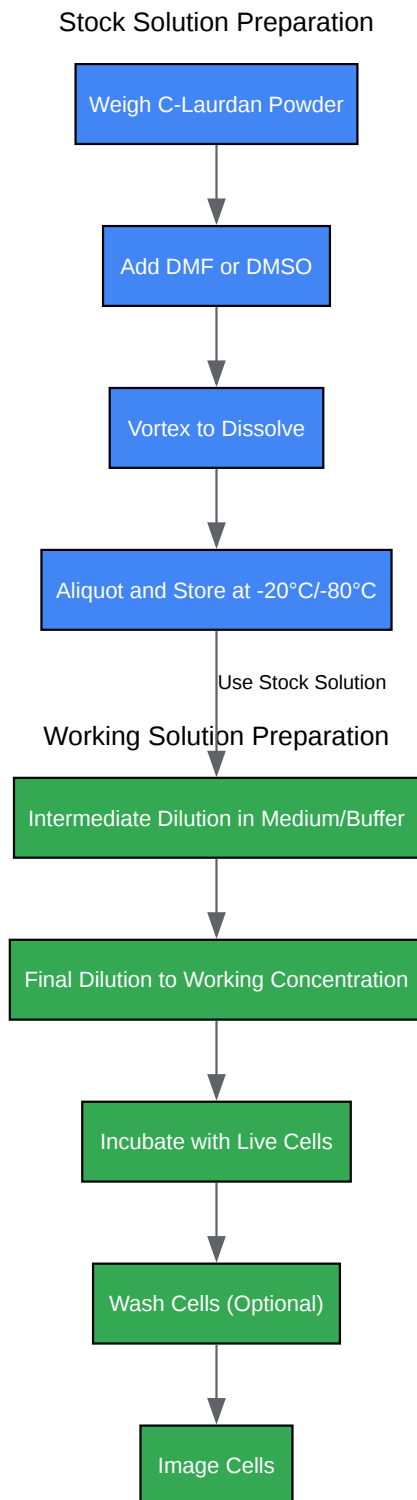
- **C-Laurdan** stock solution (e.g., 10 mM in DMF)
- Cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS)
- Live cells cultured on a suitable imaging dish or plate

Procedure:

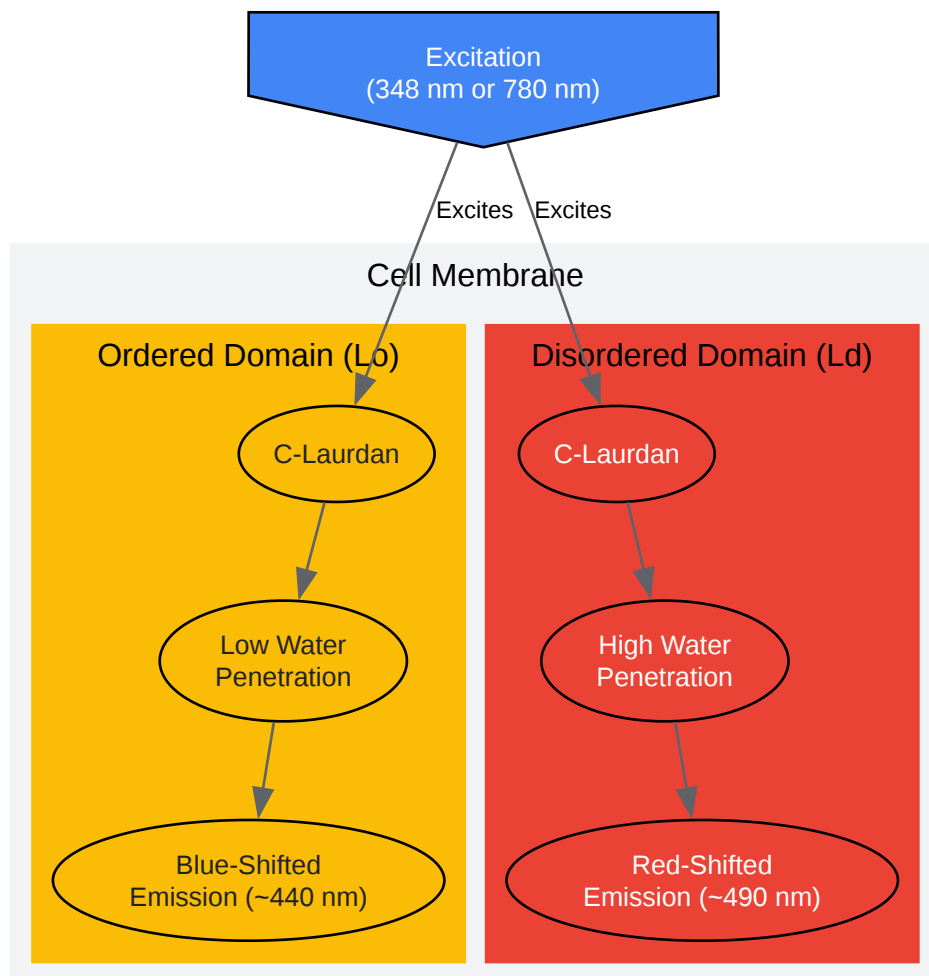
- **Dilution:** Prepare an intermediate dilution of the **C-Laurdan** stock solution in cell culture medium or buffer. For example, dilute the 10 mM stock solution 1:100 in medium to get a 100 μ M intermediate solution.
- **Final Working Concentration:** Further dilute the intermediate solution to the final working concentration. A typical starting concentration for live cell imaging is between 200 nM and 5 μ M. For instance, to achieve a final concentration of 1 μ M, add 10 μ L of the 100 μ M intermediate solution to 990 μ L of cell culture medium.
- **Cell Labeling:** Remove the culture medium from the cells and replace it with the **C-Laurdan** working solution.
- **Incubation:** Incubate the cells with the **C-Laurdan** working solution for 30-60 minutes at 37°C. The optimal incubation time may vary between cell types.
- **Washing (Optional but Recommended):** After incubation, gently wash the cells twice with pre-warmed culture medium or buffer to remove excess probe.
- **Imaging:** The cells are now ready for imaging using one-photon or two-photon microscopy.

Mandatory Visualizations

Workflow for Preparing C-Laurdan Solutions

[Click to download full resolution via product page](#)Caption: Workflow for **C-Laurdan** solution preparation.

C-Laurdan Sensing of Membrane Polarity



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Caption: **C-Laurdan's** response to membrane polarity.

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References

- 1. C-Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
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